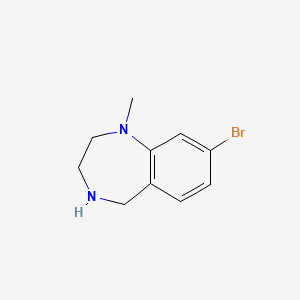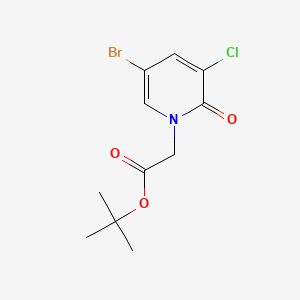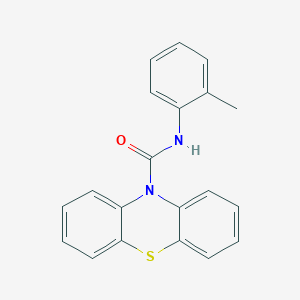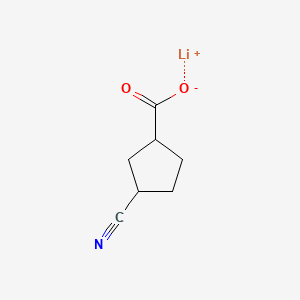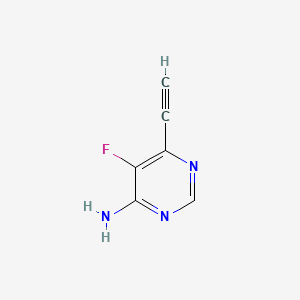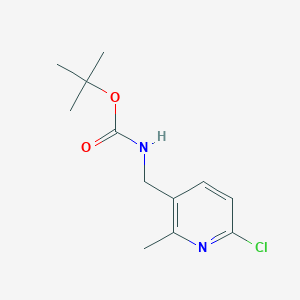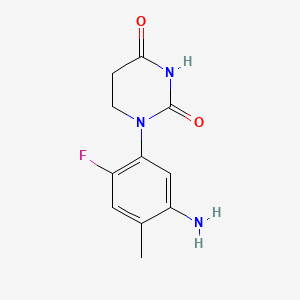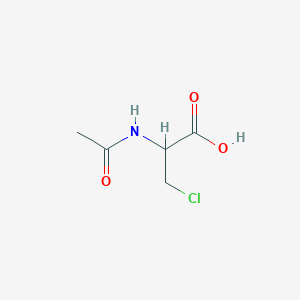
3-Chloro-2-acetamidopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-acetamidopropanoic acid is an organic compound with the molecular formula C₅H₈ClNO₃. It is a derivative of alanine, where the amino group is acetylated and the alpha carbon is substituted with a chlorine atom. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-acetamidopropanoic acid typically involves the chlorination of 2-acetamidopropanoic acid. One common method is the reaction of 2-acetamidopropanoic acid with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the alpha position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
化学反応の分析
Types of Reactions
3-Chloro-2-acetamidopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield 3-chloroalanine.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Products like 3-hydroxy-2-acetamidopropanoic acid or 3-amino-2-acetamidopropanoic acid.
Hydrolysis: 3-chloroalanine.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
科学的研究の応用
3-Chloro-2-acetamidopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 3-Chloro-2-acetamidopropanoic acid involves its interaction with biological molecules. The chlorine atom can act as an electrophile, facilitating nucleophilic substitution reactions with amino acids and proteins. This can lead to modifications in protein structure and function, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
3-Chloroalanine: Similar structure but lacks the acetamido group.
2-Acetamidopropanoic acid: Similar structure but lacks the chlorine atom.
3-Hydroxy-2-acetamidopropanoic acid: Similar structure but has a hydroxyl group instead of a chlorine atom.
Uniqueness
3-Chloro-2-acetamidopropanoic acid is unique due to the presence of both the chlorine atom and the acetamido group, which confer distinct reactivity and biological properties. This combination allows for specific interactions with biological molecules and makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C5H8ClNO3 |
|---|---|
分子量 |
165.57 g/mol |
IUPAC名 |
2-acetamido-3-chloropropanoic acid |
InChI |
InChI=1S/C5H8ClNO3/c1-3(8)7-4(2-6)5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10) |
InChIキー |
XANBGXXYELHFIS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CCl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


